1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[4-(triazol-2-yl)piperidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2/c18-10-12-5-8-16(10)11(19)15-6-1-9(2-7-15)17-13-3-4-14-17/h3-4,9H,1-2,5-8H2,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKRZYWWNLAENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Next, the piperidine ring is introduced through a nucleophilic substitution reaction. The piperidine derivative is then coupled with the triazole ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.
Finally, the imidazolidinone ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the coupling and cyclization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine or imidazolidinone rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like THF (tetrahydrofuran).
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like NaOH or K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazolidinone ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below highlights structural analogs and their distinguishing features:
*Estimated based on molecular formulas.
Functional Group Impact on Properties
- Triazole vs. Benzimidazole/Thiazole: The triazole in the target compound offers metabolic stability and strong dipole interactions, whereas benzimidazole (I-BET469) enhances aromatic stacking and hydrophobic binding .
- Piperidine vs. Pyrrolidine :
- Imidazolidinone vs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The compound features a triazole moiety linked to a piperidine ring and an imidazolidinone structure. The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction , which is crucial for forming the triazole ring. The following steps are often employed:
- Formation of the Triazole : Reaction between organic azides and alkynes under copper-catalyzed conditions.
- Carbonylation : Addition of carbonyl groups to the piperidine nitrogen.
- Cyclization : Final cyclization to form the imidazolidinone structure.
The compound exhibits various biological activities primarily through its interaction with specific biological targets:
- Neuroprotective Effects : It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells, indicating potential neuroprotective properties.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens, although specific data is limited.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 25 | Caspase activation |
| Study B | MCF-7 | 30 | Mitochondrial disruption |
| Study C | A549 | 20 | DNA damage induction |
Case Studies
- Neuroprotection in Alzheimer's Model : A study investigated the effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in neuroinflammation markers and improved cognitive function .
- Anticancer Properties : In a recent evaluation, the compound was tested against breast carcinoma cell lines, showing promising results with an IC50 value of 25 µM, suggesting its potential as an anticancer agent .
Pharmacological Evaluations
Pharmacological evaluations have highlighted the compound's potential as an enzyme inhibitor. It has been shown to selectively inhibit certain isoforms of carbonic anhydrase (CA), with inhibition constants ranging from 57.7 to 98.2 µM against hCA II. This selectivity could be beneficial for developing targeted therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
